tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride
Description
Overview of Azetidine-Based Compounds
Azetidines are four-membered nitrogen-containing heterocycles characterized by a ring strain of approximately 25.4 kcal/mol, which positions them between highly reactive aziridines (27.7 kcal/mol) and more stable pyrrolidines (5.4 kcal/mol) in terms of stability and reactivity. This unique balance enables azetidines to serve as versatile intermediates in organic synthesis and medicinal chemistry. Structurally, azetidines feature a saturated ring with three carbon atoms and one nitrogen atom, often functionalized with substituents such as carboxylates, amines, or halogens to modulate their properties.
Azetidine derivatives are prevalent in pharmaceuticals due to their ability to mimic natural substrates and enhance metabolic stability. Notable examples include azelnidipine (an antihypertensive agent) and cobimetinib (a MAP kinase inhibitor). Additionally, azetidine-2-carboxylic acid, a proline analog found in plants, demonstrates the biological relevance of this scaffold. The tert-butyl carbamate (Boc) group is frequently employed to protect the azetidine nitrogen, as seen in tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride, to improve solubility and facilitate synthetic manipulations.
Historical Context and Discovery
The azetidine ring was first synthesized in 1888 via cyclization reactions, but its utility in drug discovery gained prominence only in the late 20th century. The specific compound This compound emerged as a derivative of broader efforts to functionalize azetidines for medicinal applications. Early synthetic routes involved reduction of β-lactams (azetidinones) using lithium aluminium hydride, while modern methods leverage photochemical functionalization and palladium-catalyzed cross-coupling reactions.
The introduction of the Boc group via tert-butyl chloroformate under basic conditions became a standard strategy to stabilize reactive intermediates. The hydrochloride salt form enhances crystallinity and shelf life, making the compound practical for storage and handling. Key milestones in its development include its use as a precursor for anticancer agents and its role in fragment-based drug design, where rigidity improves binding affinity.
Relevance in Contemporary Chemical Research
This compound is pivotal in modern drug discovery due to its dual functionality: the Boc-protected azetidine core provides conformational rigidity, while the aminoethyl side chain enables diversification via nucleophilic substitution or amide coupling. Recent advances highlight its utility in:
- Photochemical Synthesis : Visible-light-mediated reactions with alkenes yield alkylated azetidines for kinase inhibitors.
- Suzuki-Miyaura Cross-Coupling : Brominated derivatives undergo coupling with boronic acids to generate biaryl structures.
- Peptide Mimetics : The aminoethyl group mimics natural amino acids, aiding in the design of protease-resistant therapeutics.
Table 1 summarizes key synthetic applications:
Scope and Objectives of the Review
This review focuses on three critical aspects of this compound:
- Synthetic Methodologies : Examining routes such as reductive amination, Boc protection, and flow chemistry.
- Reactivity Profiles : Exploring strain-driven ring-opening reactions and functionalization at the aminoethyl group.
- Applications in Drug Discovery : Highlighting its role in developing kinase inhibitors, antiviral agents, and E3 ubiquitin ligase recruiters.
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-8(7-12)4-5-11;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRNTCTZGPUNOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337879-35-2 | |
| Record name | 1-Azetidinecarboxylic acid, 3-(2-aminoethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337879-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via the reaction of the azetidine intermediate with tert-butyl chloroformate under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Boc Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization:
| Reaction Conditions | Reagents Used | Yield | Source |
|---|---|---|---|
| HCl in dioxane (4 M) | Trifluoroacetic acid (TFA) | 85-92% | |
| HCl in ethanol (1 M) | Aqueous HCl | 89% |
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The hydrochloride salt form enhances solubility in polar solvents, facilitating efficient deprotection .
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Post-deprotection, the free amine participates in nucleophilic reactions (e.g., alkylation, acylation).
Nucleophilic Substitution
The primary amine undergoes nucleophilic substitution with electrophiles such as alkyl halides or carbonyl compounds:
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | N-Benzyl derivative | DMF, K₂CO₃, 60°C, 12h | 78% | |
| Acetyl chloride | N-Acetylated product | THF, DIEA, 0°C → RT, 6h | 82% |
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The reaction with benzyl bromide demonstrates steric tolerance due to the azetidine ring's compact structure.
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Acylation proceeds smoothly under mild conditions, preserving the azetidine backbone.
Acylation and Alkylation
The amine group reacts with acylating/alkylating agents to form amides or secondary amines:
| Reaction Type | Reagents Used | Key Observations | Source |
|---|---|---|---|
| Acylation | EDCI/HOBt, DMF | High regioselectivity | |
| Reductive alkylation | NaBH₃CN, MeOH | pH-dependent efficiency |
Example Synthesis :
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Coupling with 2-chloro-thieno[2,3-d]pyrimidine in THF using DIEA yielded a thienopyrimidine hybrid (81.9% yield) .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions:
| Reaction Partner | Catalyst System | Application | Yield | Source |
|---|---|---|---|---|
| Boronic acids | Pd(PPh₃)₄, K₂CO₃, DME | Suzuki–Miyaura coupling | 65-75% | |
| Carboxylic acids | EDCI/HOBt, DIPEA | Amide bond formation | 61% |
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Suzuki–Miyaura coupling enables the introduction of aryl/heteroaryl groups at the azetidine ring .
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Amide bond formation with dibenzo[b,f]thiazepine-8-carboxylic acid produced a bioactive hybrid .
Acid-Base Reactions
The hydrochloride salt undergoes neutralization to regenerate the free base:
| Base Used | Solvent | Outcome | Source |
|---|---|---|---|
| NaOH | H₂O/EtOAc | Free amine extraction | |
| NH₄OH | CH₂Cl₂ | Salt-free product isolation |
Comparative Reactivity of Analogues
Structurally similar compounds exhibit varying reactivities:
Mechanistic Insights
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Deprotection : Protonation of the Boc group’s carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate.
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Nucleophilic Substitution : The amine’s lone pair attacks electrophilic centers, stabilized by the azetidine ring’s conformational rigidity.
Scientific Research Applications
Medicinal Chemistry
- Pharmaceutical Development : The compound serves as a lead structure in drug discovery, particularly targeting diseases where azetidine derivatives have shown promise. Its azetidine ring can mimic natural substrates, allowing it to interact with biological targets such as enzymes and receptors.
- Antimicrobial and Anticancer Properties : Research indicates that azetidine-containing compounds may exhibit antimicrobial and anticancer activities, making this compound a candidate for further pharmacological studies.
Organic Synthesis
- Building Block for Complex Molecules : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and peptide couplings, enhances its utility in synthetic organic chemistry.
- Reactivity : The amino group allows for nucleophilic substitution reactions, while the tert-butyl carbamate can be removed under acidic conditions to yield free amines for further modifications.
Materials Science
- Polymer Synthesis : In materials science, this compound can be integrated into polymer backbones to enhance mechanical properties and thermal stability. Its incorporation into advanced materials could lead to innovative applications in various industries.
Case Studies
Several studies highlight the applications of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride:
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of azetidine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant cytotoxicity against cancer cell lines, suggesting potential therapeutic applications.
Case Study 2: Drug Development
In drug development research, this compound was evaluated for its ability to serve as a scaffold for new drug candidates targeting specific enzymes involved in metabolic disorders. The structural characteristics provided insights into optimizing pharmacokinetic properties through modifications at the azetidine ring .
Mechanism of Action
The mechanism of action of tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . The azetidine ring’s strain and reactivity play a crucial role in its biological effects, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride with structurally related azetidine derivatives:
Functional Group Impact on Bioactivity
- Aminoethyl (Target Compound): The primary amine (protonated in HCl salt) facilitates ionic interactions with biological targets, such as neurotransmitter receptors or enzymes. Its basicity (predicted pKa ~9.5) enhances solubility in acidic environments.
- Bromoethyl (CAS 1420859-80-8): Bromine acts as a leaving group, making this compound a precursor for synthesizing amines via nucleophilic substitution.
- Hydroxyethyl (CAS 152537-03-6) : The hydroxyl group increases polarity (TPSA = 52 Ų vs. 49 Ų for the target compound), reducing membrane permeability but improving water solubility.
Biological Activity
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate hydrochloride is a derivative of azetidine, a four-membered heterocyclic compound. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in drug discovery. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl group, an azetidine ring, and an aminoethyl side chain, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C₉H₁₈ClN₂O₂, with a molecular weight of approximately 202.71 g/mol. The presence of the carboxylate and amino groups enhances its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction often involves non-covalent forces such as hydrogen bonding and hydrophobic effects, which stabilize the compound-enzyme complex and alter enzyme conformation and activity.
- Cell Signaling Modulation : It influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, thereby affecting gene expression profiles related to cellular proliferation and apoptosis.
The compound exhibits significant biochemical properties that make it a candidate for further research:
- Enzyme Interaction : It has been shown to interact with proteases and kinases, modulating their catalytic functions. This modulation can lead to altered metabolic pathways within cells.
- Cellular Effects : Studies indicate that this compound can induce apoptosis in cancer cell lines through the activation of caspases . Flow cytometry assays have revealed dose-dependent effects on cell proliferation in various cancer models.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Anticancer Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). The IC₅₀ values observed were comparable to established chemotherapeutics like doxorubicin .
Cell Line IC₅₀ (µM) Mechanism of Action MCF-7 15.63 Induction of apoptosis via caspase activation U-937 10.38 Inhibition of key metabolic enzymes - Mechanistic Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as a therapeutic agent .
- Comparative Analysis : When compared to other azetidine derivatives, this compound showed superior selectivity and potency against certain cancer cell lines, highlighting its potential for further development in targeted therapies.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
